Cas no 1261554-58-8 (6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol)

6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol 化学的及び物理的性質
名前と識別子
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- 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
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- インチ: 1S/C14H10ClF3O2/c15-12-3-1-2-10(8-19)13(12)9-4-6-11(7-5-9)20-14(16,17)18/h1-7,19H,8H2
- InChIKey: LGKMBGBKNIRASO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(CO)=C1C1C=CC(=CC=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 303
- XLogP3: 4.5
- トポロジー分子極性表面積: 29.5
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011011742-250mg |
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol |
1261554-58-8 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A011011742-500mg |
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol |
1261554-58-8 | 97% | 500mg |
$839.45 | 2023-09-03 | |
Alichem | A011011742-1g |
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol |
1261554-58-8 | 97% | 1g |
$1564.50 | 2023-09-03 |
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanolに関する追加情報
Research Brief on 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS: 1261554-58-8)
6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS: 1261554-58-8) is a biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its chloro and trifluoromethoxy substituents, exhibits unique physicochemical properties that make it a promising candidate for medicinal chemistry applications. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, positioning it as a compound of interest for researchers in the field.
The synthesis of 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol involves multi-step organic reactions, including Suzuki-Miyaura coupling for the biphenyl core formation, followed by functional group transformations to introduce the chloro and trifluoromethoxy groups. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for research purposes. Its structural features, particularly the presence of the trifluoromethoxy group, are known to enhance metabolic stability and bioavailability, which are critical factors in drug design.
In terms of biological activity, preliminary studies have indicated that 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol exhibits moderate inhibitory effects on certain enzymatic targets, including kinases and G-protein-coupled receptors (GPCRs). These findings suggest its potential as a scaffold for developing novel therapeutics targeting diseases such as cancer, inflammatory disorders, and neurological conditions. However, further in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential.
Recent publications have also highlighted the role of 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol in the development of prodrugs and drug delivery systems. Its hydroxyl group provides a convenient site for conjugation with other pharmacophores, enabling the design of hybrid molecules with enhanced pharmacological profiles. Additionally, its lipophilic nature facilitates penetration across biological membranes, making it a valuable component in formulations aimed at improving drug absorption and distribution.
Despite these promising attributes, challenges remain in the optimization of 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol for clinical applications. Issues such as solubility, toxicity, and selectivity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, 6-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS: 1261554-58-8) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery, and ongoing research is expected to further expand its applications. Future studies should focus on optimizing its properties and exploring its therapeutic potential in greater detail.
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